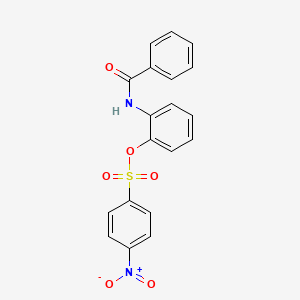
2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound consists of a benzoylamino group attached to a phenyl ring, which is further connected to a 4-nitrobenzenesulfonate group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzoylamino)phenyl 4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with a benzoylamino-substituted phenyl compound. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonate ester. The reaction conditions often include the use of solvents like acetone and controlled temperatures to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high efficiency and cost-effectiveness. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 2-(benzoylamino)phenyl 4-aminobenzenesulfonate.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties .
Wirkmechanismus
The mechanism of action of 2-(benzoylamino)phenyl 4-nitrobenzenesulfonate involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The nitro and sulfonate groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl 4-nitrobenzenesulfonate
- Benzoylamino-substituted phenyl compounds
- Other nitrobenzenesulfonate derivatives
Uniqueness
2-(Benzoylamino)phenyl 4-nitrobenzenesulfonate stands out due to the combination of its benzoylamino and nitrobenzenesulfonate groupsThe presence of both electron-withdrawing and electron-donating groups in the molecule allows for a wide range of chemical transformations and interactions .
Eigenschaften
CAS-Nummer |
18631-74-8 |
|---|---|
Molekularformel |
C19H14N2O6S |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
(2-benzamidophenyl) 4-nitrobenzenesulfonate |
InChI |
InChI=1S/C19H14N2O6S/c22-19(14-6-2-1-3-7-14)20-17-8-4-5-9-18(17)27-28(25,26)16-12-10-15(11-13-16)21(23)24/h1-13H,(H,20,22) |
InChI-Schlüssel |
AQPWYOPDJFOYLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-methylthio-1-methyl-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13998284.png)
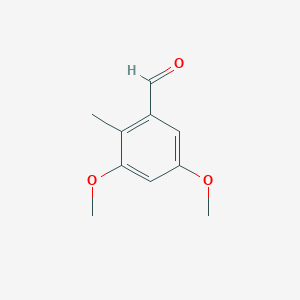


![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)
![Ethyl n-((2-(1h-tetrazol-5-yl)-[1,1-biphenyl]-4-yl)methyl)-n-pentanoyl-l-valinate](/img/structure/B13998314.png)
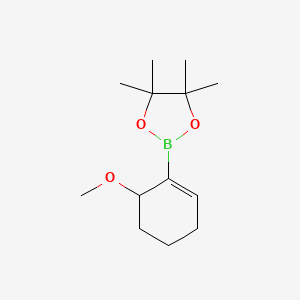
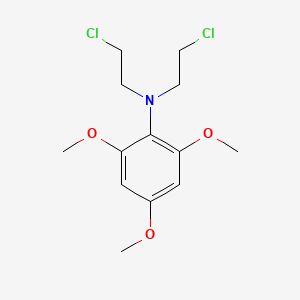
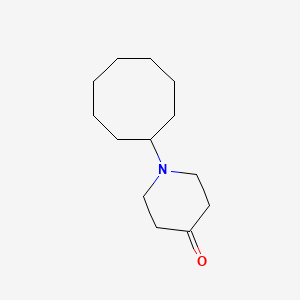

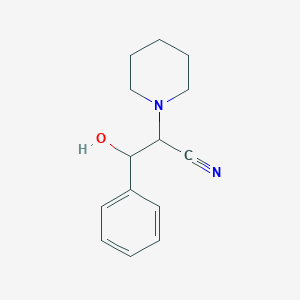
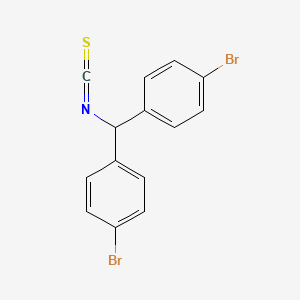
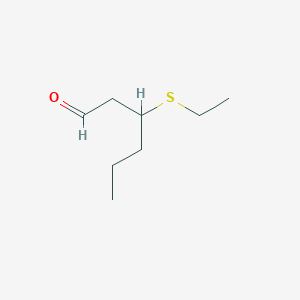
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)
